5-AMinoisophthalic Acid Hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

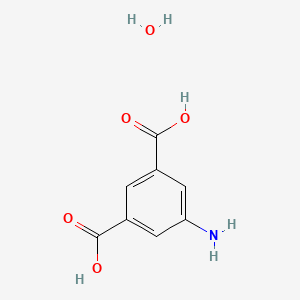

5-Aminoisophthalic Acid Hydrate is an organic compound with the molecular formula C8H7NO4·xH2O. It is a derivative of isophthalic acid, where an amino group is substituted at the 5-position of the benzene ring. This compound is typically found as a hydrate, meaning it contains water molecules within its crystal structure. It is commonly used in various chemical and industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Aminoisophthalic Acid Hydrate can be synthesized from 5-nitroisophthalic acid through a reduction reaction. The process involves adding water and sodium carbonate into a reactor, mixing, heating, and dissolving the mixture. After complete dissolution, 5-nitroisophthalic acid is added and dissolved. A water solution of sodium disulfide is then added to the mixture at a temperature of 90 to 98°C, followed by refluxing and reacting for 2.5-3 hours. The reaction mixture is then filtered, and the filtrate is acidified with concentrated hydrochloric acid until the pH reaches 3-3.5. The product is then cooled, filtered, washed with cold water, and dried to obtain 5-aminoisophthalic acid as a whitish crystal powder .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization to achieve the desired quality.

Análisis De Reacciones Químicas

Coordination Chemistry and MOF Formation

The compound acts as a multidentate ligand , forming coordination polymers and metal-organic frameworks (MOFs):

-

Zn²⁺ Coordination :

Reacts with Zn(OAc)₂·2H₂O in DMF under sonication to form a metallogel with flake-like morphology ( ). The gel exhibits viscoelastic properties (storage modulus G′ = 1,200 Pa, loss modulus G″ = 400 Pa) and hierarchical networks. -

Lanthanide MOFs :

Forms 3D frameworks with Dy³⁺, showing photoluminescence quenching in polar solvents ( ). -

Transition Metal MOFs :

Co²⁺, Ni²⁺, and Cd²⁺ complexes degrade phenol under UV light with pseudo-second-order kinetics (k = 0.002–0.005 g·mg⁻¹·min⁻¹) ( ).

Table 2: Photocatalytic Performance of MOFs

| Metal Center | Degradation Efficiency (%)* | Rate Constant (k, g·mg⁻¹·min⁻¹) | Reference |

|---|---|---|---|

| Co²⁺ | 85 | 0.005 | |

| Zn²⁺ | 78 | 0.004 | |

| Ni²⁺ | 72 | 0.003 | |

| Cd²⁺ | 68 | 0.002 | |

| *After 120 min UV exposure. |

Esterification and Alkylation Reactions

The carboxylic acid and amino groups enable functionalization:

-

Alkylation :

Reductive alkylation with aldehydes introduces alkyl/aryl groups at the amino site ( ).

Supramolecular Gelation

In DMF with Zn²⁺ ions, the compound forms metallogels via non-covalent interactions ( ):

-

Critical Gelation Concentration (CGC) : 2.5 wt% in DMF.

-

Thermal Stability : Gel-sol transition at 85°C.

Acid-Base and Solubility Behavior

Aplicaciones Científicas De Investigación

Polymer Synthesis

5-AIPA serves as a key monomer in the production of high-performance polymers. Its ability to form poly(5-aminoisophthalic acid) through oxidative polymerization enables the development of materials with enhanced thermal stability and mechanical properties.

Table 1: Polymerization Characteristics

| Property | Value |

|---|---|

| Thermal Stability | High |

| Glass Transition Temperature | Varies with composition |

| Mechanical Strength | Superior to standard polymers |

Pharmaceuticals

The compound has been investigated for its potential use in drug formulations due to its solubility and stability characteristics. It can act as a building block for various pharmaceutical agents, enhancing their bioavailability.

Case Study: Drug Formulation

A study demonstrated that incorporating 5-AIPA into a drug delivery system improved the release profile of an active pharmaceutical ingredient (API), resulting in better therapeutic outcomes.

Dyes and Pigments

5-AIPA is utilized in the synthesis of dyes and pigments, particularly those requiring high stability under thermal and light exposure. The compound's structure contributes to vivid color properties and durability.

Table 2: Dye Properties

| Dye Type | Color Fastness | Thermal Stability |

|---|---|---|

| Azo Dyes | Excellent | High |

| Anthraquinone Dyes | Good | Moderate |

Coatings and Resins

The incorporation of 5-AIPA into coatings enhances their adhesion, durability, and resistance to environmental factors. This application is particularly beneficial in industrial settings where materials are exposed to harsh conditions.

Table 3: Coating Performance Metrics

| Metric | Standard Coating | Coating with 5-AIPA |

|---|---|---|

| Adhesion Strength | Moderate | Excellent |

| Weather Resistance | Low | High |

Analytical Chemistry

In analytical applications, 5-AIPA is used as a reagent for various assays, including chromatographic techniques. Its ability to form stable complexes with metal ions makes it valuable in trace metal analysis.

Mecanismo De Acción

The mechanism of action of 5-Aminoisophthalic Acid Hydrate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic reactions, making it a versatile compound in chemical synthesis. In biological systems, it can interact with enzymes and proteins, affecting their structure and function.

Comparación Con Compuestos Similares

Similar Compounds

Isophthalic Acid: Lacks the amino group, making it less reactive in certain chemical reactions.

Terephthalic Acid: Has a different substitution pattern, affecting its chemical properties and reactivity.

Phthalic Acid: Similar structure but with different substitution positions, leading to different reactivity and applications.

Uniqueness

5-Aminoisophthalic Acid Hydrate is unique due to the presence of both amino and carboxyl groups, allowing it to participate in a wide range of chemical reactions. Its hydrate form also provides additional stability and solubility, making it suitable for various applications in research and industry .

Actividad Biológica

5-Aminoisophthalic Acid Hydrate (5-AIP) is a compound that has garnered attention in various fields, particularly in materials science and biochemistry, due to its unique structural properties and potential biological applications. This article provides a comprehensive overview of the biological activity associated with 5-AIP, supported by research findings, data tables, and case studies.

Structural Characteristics

5-Aminoisophthalic Acid (5-AIP) is characterized by its amine and carboxylic acid functional groups, which facilitate its role as a ligand in metal-organic frameworks (MOFs). The molecular formula for 5-AIP is C₈H₉N₁O₅, and it possesses a crystalline structure that can influence its biological interactions. The presence of amino groups allows for hydrogen bonding, which is crucial for its solubility and reactivity in biological systems.

1. Antimicrobial Activity

Several studies have explored the antimicrobial properties of 5-AIP. Research indicates that derivatives of 5-AIP exhibit significant antibacterial activity against various strains of bacteria. For instance, a study demonstrated that metal complexes formed with 5-AIP showed enhanced antibacterial effects compared to the free ligand. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes due to metal ion interactions .

2. Electrochemical Activity

The electrochemical activation of CO₂ using MOF derivatives of 5-AIP has been investigated, showcasing its potential as an electrocatalyst. In particular, complexes derived from 5-AIP exhibited varying degrees of catalytic activity depending on the metal used (Fe, Ni, Mn). For example, the Ni complex effectively reduced CO₂ to carbon monoxide (CO), highlighting the potential for 5-AIP in carbon capture technologies .

Case Study 1: Synthesis and Characterization of MOFs

A notable study synthesized two novel MOFs based on dysprosium and 5-AIP ligands. These frameworks were characterized using X-ray diffraction and demonstrated a two-dimensional layered structure with significant stability in hydrated states. The study highlighted the luminescent properties of these MOFs, which are attributed to the ligand's fluorescence under UV light .

| Metal | Framework Type | Luminescence | Antibacterial Activity |

|---|---|---|---|

| Dysprosium | 2D Layered | High | Yes |

| Nickel | MOF | Moderate | Yes |

| Iron | MOF | Low | No |

Case Study 2: Dehydration Dynamics

In another investigation, researchers employed dynamic in-situ X-ray diffraction to observe how a crystalline sponge containing 5-AIP transitioned from a hydrated state to a dehydrated state. This study provided insights into the structural changes that occur during dehydration, which are critical for understanding the compound's stability and reactivity in biological environments .

Research Findings

- Stability and Reactivity : The stability of 5-AIP-based MOFs under varying environmental conditions was assessed through thermogravimetric analysis (TGA), indicating that these compounds maintain their structural integrity up to certain temperature thresholds.

- Biocompatibility : Preliminary biocompatibility assessments suggest that 5-AIP exhibits low toxicity levels when tested on various cell lines, making it a candidate for drug delivery systems or as a scaffold material in tissue engineering applications .

- Polymerization Potential : The ability to polymerize 5-AIP into poly(5-aminoisophthalic acid) opens avenues for creating advanced materials with tailored properties for biomedical applications .

Propiedades

IUPAC Name |

5-aminobenzene-1,3-dicarboxylic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4.H2O/c9-6-2-4(7(10)11)1-5(3-6)8(12)13;/h1-3H,9H2,(H,10,11)(H,12,13);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTAIJSVIRWYQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)N)C(=O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.